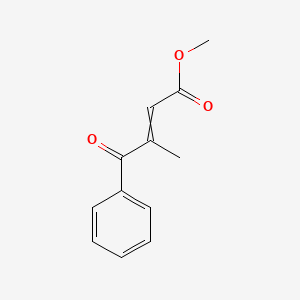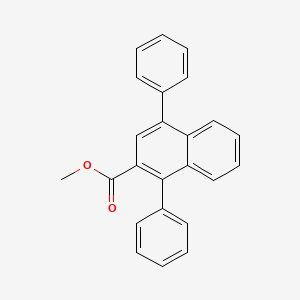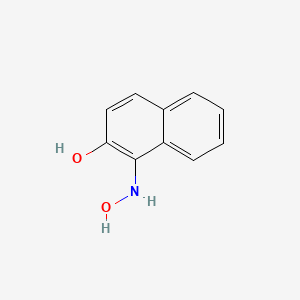
Diisopropyl pyridine-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl pyridine-2,5-dicarboxylate is an organic compound that belongs to the class of pyridinecarboxylic acid esters It is characterized by the presence of two isopropyl ester groups attached to the 2 and 5 positions of a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Diisopropyl pyridine-2,5-dicarboxylate can be synthesized through esterification reactions involving pyridine-2,5-dicarboxylic acid and isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Diisopropyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: Diisopropyl pyridine-2,5-dicarbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Diisopropyl pyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of therapeutic agents.
Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism of action of diisopropyl pyridine-2,5-dicarboxylate involves its interaction with molecular targets through its ester and pyridine functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or modulation of receptor activity. The exact pathways and targets depend on the specific application and the derivatives being studied.
類似化合物との比較
Similar Compounds
- Diethyl pyridine-2,5-dicarboxylate
- Dimethyl pyridine-2,5-dicarboxylate
- Dipropyl pyridine-2,5-dicarboxylate
Uniqueness
Diisopropyl pyridine-2,5-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties can influence its reactivity, solubility, and potential applications compared to other similar compounds. For instance, the isopropyl groups may provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
特性
CAS番号 |
28890-73-5 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
dipropan-2-yl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-8(2)17-12(15)10-5-6-11(14-7-10)13(16)18-9(3)4/h5-9H,1-4H3 |
InChIキー |
MWDACQZSKSPYGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)







![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)


![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)
